3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
Description
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a thiophene-based derivative characterized by a 2-fluorobenzyloxy substituent at the 3-position and a methoxy group at the 5-position of the thiophene ring, with a carboxylic acid moiety at the 2-position. Such compounds are often explored for pharmaceutical applications, particularly as enzyme inhibitors or intermediates in drug synthesis, due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C13H11FO4S |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
OTSRSLCQKPDBQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Assembly
The Gewald reaction, a classical method for 2-aminothiophene synthesis, has been adapted for carboxylated derivatives. For this compound, a modified approach involves:
Step 1 : Condensation of methyl cyanoacetate with a ketone precursor.
Methyl cyanoacetate + 3-oxo-5-methoxy-thiophene-2-carboxylate → Intermediate A
Step 2 : Sulfur-mediated cyclization in the presence of morpholine or piperidine.
Step 3 : Hydrolysis of the nitrile group to carboxylic acid using concentrated HCl.
Step 4 : Etherification with 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
Advantages :
- High atom economy.
- Single-step thiophene ring formation.
Limitations :
- Limited regiocontrol over substituent placement.
- Requires protection/deprotection of acid group during bromination.
Direct Functionalization of Preformed Thiophene
This route begins with commercially available 5-methoxythiophene-2-carboxylic acid:
Step 1 : Protection of Carboxylic Acid
- Esterification with methanol/H₂SO₄ to methyl 5-methoxythiophene-2-carboxylate.
Step 2 : Directed Ortho-Metalation
- Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at position 3.
- Quenching with 2-fluorobenzyl bromide yields the etherified product.
Step 3 : Ester Hydrolysis
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | 98.5 |
| 2 | 67 | 95.2 |
| 3 | 89 | 99.1 |
Mitsunobu Etherification
For oxygen-sensitive substrates, the Mitsunobu reaction offers superior regioselectivity:
Step 1 : Synthesis of 3-hydroxy-5-methoxythiophene-2-carboxylic acid via:
- Oxidation of 3-mercapto derivative with H₂O₂.
Step 2 : Mitsunobu coupling with 2-fluorobenzyl alcohol:
Step 3 : Acidic workup to remove byproducts.
Advantages :
- Retention of configuration at stereocenters.
- Mild conditions suitable for acid-sensitive substrates.
Comparative Analysis of Methodologies
| Method | Overall Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Gewald Adaptation | 48 | 92 | Multi-step protection required |
| Directed Metalation | 53 | 98 | Cryogenic conditions |
| Mitsunobu | 61 | 97 | High reagent cost |
The Mitsunobu route, while costlier, provides the highest yield and purity, making it preferable for small-scale API synthesis. Industrial settings may favor the metalation approach for scalability.
Critical Process Parameters
Solvent Selection
Temperature Control
Purification Techniques
- Crystallization : Effective for final acid from ethyl acetate/hexane.
- Chromatography : Necessary for ester intermediates (SiO₂, 10% EtOAc/hexane).
Degradation Pathways and Stability
The compound exhibits:
- Photodegradation : Thiophene ring cleavage under UV light (λ > 300 nm).
- Hydrolytic Instability : Slow esterification of -COOH in alcoholic solvents.
- Thermal Decomposition : Onset at 215°C (TGA data).
Stabilization strategies:
- Storage under N₂ at -20°C.
- Use of amber glass containers.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 2-Fluorobenzyl Br | 38 |
| Ligands (LDA) | 29 |
| Solvents | 18 |
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 kg/kg (metalation route).
- E-factor : 12.7 (primarily from solvent recovery).
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, aromatic cores, or functional groups. Below is a detailed analysis:
Substituent Modifications on the Benzyloxy Group
- 3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid This analog replaces the 2-fluorobenzyl group with a 3-chlorobenzyl group. The meta-chloro position may also reduce steric hindrance compared to ortho-fluoro, influencing molecular conformation . Key Difference: Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine.
- The absence of the thiophene ring and carboxylic acid group limits its ability to participate in charge-based interactions, reducing its utility in contexts where acidity or hydrogen bonding is critical .
Core Structure Variations
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid
This compound features a methoxycarbonyl group instead of the 2-fluorobenzyloxy substituent. The ester group increases electron density on the thiophene ring, which may enhance resonance stabilization but reduce solubility in polar solvents. Its applications in photoactive materials highlight the role of electron-withdrawing groups in modulating electronic properties .- 2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid Here, the benzyloxy group is replaced with a chloro-fluorophenyl amide. However, the lack of an ether linkage may reduce conformational flexibility .
Functional Group Comparisons
- 3-Methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic Acid
This analog substitutes the benzyloxy group with a sulfonamide-thiophene moiety. Sulfonamides are stronger acids than carboxylic acids, which could enhance solubility but reduce membrane permeability. The methyl groups may also introduce steric clashes in binding pockets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility: The 2-fluorobenzyloxy group in the target compound may reduce synthetic yields compared to non-fluorinated analogs (e.g., 53.5% for 12a vs. 48.8% for 12b in benzaldehyde derivatives) due to fluorine’s electron-withdrawing effects .
- Biological Relevance : Thiophene-carboxylic acids are frequently used in kinase inhibitor design (e.g., Clk1/4 inhibitors), where the carboxylic acid group coordinates with catalytic residues. The 2-fluorobenzyloxy substituent may enhance selectivity by occupying hydrophobic pockets .
Biological Activity
3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.29 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a methoxy group that can influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H11O4S |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : This can be achieved through various methods such as the Gewald reaction.
- Substitution Reaction : The introduction of the 2-fluorobenzyl group is performed via nucleophilic substitution reactions.
- Carboxylation : The carboxylic acid functional group is added to complete the synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene moiety allows for binding to various biological targets, potentially modulating their activity and influencing metabolic pathways.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains in vitro.
- Anticancer Properties : Thiophene derivatives are often studied for their potential as anticancer agents due to their ability to inhibit tumor growth.
- Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in metabolic processes.
Case Studies
- Antimicrobial Studies : A study evaluating the antibacterial properties of thiophene derivatives demonstrated that certain structural modifications enhanced activity against resistant strains of bacteria, suggesting that this compound may follow similar trends in efficacy .
- Anticancer Research : In vitro assays have shown that thiophene-based compounds can induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .
- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that thiophene derivatives can significantly alter enzyme kinetics, suggesting a mechanism whereby they could be used to modulate metabolic pathways .
Q & A
Q. What are the recommended synthetic routes for 3-((2-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a thiophene core. A plausible route includes:
Esterification : Introduce the methoxy group at the 5-position via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF).
Coupling : Attach the 2-fluorobenzyl group through a Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement of a leaving group (e.g., bromide) at the 3-position of the thiophene ring.
Carboxylic Acid Formation : Hydrolyze the ester group (if present) using aqueous NaOH or LiOH in a polar aprotic solvent like THF.
Key Considerations : Monitor reaction progress with TLC or LC-MS, and purify intermediates via column chromatography. For analogous syntheses, X-ray crystallography has confirmed regiospecific functionalization of thiophene derivatives .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and assess purity. The 2-fluorobenzyl group’s splitting patterns in -NMR are diagnostic.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects, as demonstrated for related thiophene-2-carboxylic acid derivatives .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm).
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Pre-saturate solvents to avoid degradation.
- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the ester or ether linkages. For similar carboxylic acids, refrigeration in amber vials is recommended to avoid photodegradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 2-fluorobenzyl group?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions. For SN2 pathways, phase-transfer catalysts like tetrabutylammonium bromide may enhance reactivity.
- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and thermal stability.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to avoid side reactions.
Data Contradictions : If yields vary between batches, assess the purity of the 2-fluorobenzyl bromide starting material via GC-MS. Inconsistent fluorination efficiency has been observed in structurally related aryl ethers .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts)?
- Methodological Answer :
- Purity Check : Recrystallize the compound and re-acquire spectra. Impurities (e.g., residual DMSO) can distort signals.
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values. For example, electron-withdrawing groups near fluorine can deshield the nucleus, altering shifts by 2–5 ppm .
- Variable Temperature NMR : Probe conformational flexibility; frozen conformers may simplify splitting patterns.
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on the thiophene core’s planarity and fluorobenzyl group’s hydrophobicity.
- QSAR Modeling : Corrogate electronic parameters (Hammett σ values) of the 2-fluoro substituent with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of hydrogen-bonding networks involving the carboxylic acid group in aqueous environments.
Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Test inhibition of COX-2 or kinases using fluorogenic substrates. The methoxy group may sterically hinder active-site access, while the fluorobenzyl moiety enhances lipid membrane permeability.
- SAR Studies : Synthesize analogs (e.g., varying fluorine position) to isolate pharmacophoric elements. For instance, replacing the 2-fluorobenzyl with a 3-fluorobenzyl group reduced activity in related thiophenes .
- Metabolic Stability : Use liver microsomes to evaluate oxidative demethylation of the methoxy group, a common degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
